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molecular formula C16H20N8O B607069 5-(9-isopropyl-2-morpholino-9H-purin-6-yl)pyrimidin-2-amine

5-(9-isopropyl-2-morpholino-9H-purin-6-yl)pyrimidin-2-amine

Cat. No. B607069
M. Wt: 340.38 g/mol
InChI Key: NGDDJJKHNGAOCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08754080B2

Procedure details

To a solution of 5-(2-chloro-9-isopropyl-9H-purin-6-yl)-pyrimidin-2-ylamine (2.84 mmol) in dimethyl acetamide (18 ml) was added morpholine (2.84 mmol). The reaction mixture was stirred while being heated on an oil bath maintained at 94° C. for 12 h. The reaction was monitored for the absence of starting material by LC-MS. The crude material was directly loaded onto a preparative HPLC column and purified by chromatography to give 5-(9-isopropyl-2-morpholin-4-yl-9H-purin-6-yl)-pyrimidin-2-ylamine in a yield of 58%. 1H NMR, DMSO-d6: 9.53 (s, 2H), 8.32 (s, 1H), 7.30 (bs, 2H), 4.72 (m, 1H), 3.78 (m, 4H), 3.73 (m, 4H), 1.55 (d, 6H), m/z: 341.17 [MH]+.
Name
5-(2-chloro-9-isopropyl-9H-purin-6-yl)-pyrimidin-2-ylamine
Quantity
2.84 mmol
Type
reactant
Reaction Step One
Quantity
2.84 mmol
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
[Compound]
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:10]=[C:9]2[C:5]([N:6]=[CH:7][N:8]2[CH:11]([CH3:13])[CH3:12])=[C:4]([C:14]2[CH:15]=[N:16][C:17]([NH2:20])=[N:18][CH:19]=2)[N:3]=1.[NH:21]1[CH2:26][CH2:25][O:24][CH2:23][CH2:22]1>CC(N(C)C)=O>[CH:11]([N:8]1[CH:7]=[N:6][C:5]2[C:9]1=[N:10][C:2]([N:21]1[CH2:26][CH2:25][O:24][CH2:23][CH2:22]1)=[N:3][C:4]=2[C:14]1[CH:15]=[N:16][C:17]([NH2:20])=[N:18][CH:19]=1)([CH3:13])[CH3:12]

Inputs

Step One
Name
5-(2-chloro-9-isopropyl-9H-purin-6-yl)-pyrimidin-2-ylamine
Quantity
2.84 mmol
Type
reactant
Smiles
ClC1=NC(=C2N=CN(C2=N1)C(C)C)C=1C=NC(=NC1)N
Name
Quantity
2.84 mmol
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
18 mL
Type
solvent
Smiles
CC(=O)N(C)C
Step Two
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
94 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while being heated on an oil bath
CUSTOM
Type
CUSTOM
Details
purified by chromatography

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)N1C2=NC(=NC(=C2N=C1)C=1C=NC(=NC1)N)N1CCOCC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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